![molecular formula C9H5NS2 B098743 5-(Thien-2-yl)thiophene-2-carbonitrile CAS No. 16278-99-2](/img/structure/B98743.png)
5-(Thien-2-yl)thiophene-2-carbonitrile
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Overview
Description
5-(Thien-2-yl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H5NS2 . It is also known by other names such as [2,2’-Bithiophene]-5-carbonitrile, 5-thiophen-2-ylthiophene-2-carbonitrile, and 2,2’-bithiophene-5-carbonitrile .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-(Thien-2-yl)thiophene-2-carbonitrile, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-(Thien-2-yl)thiophene-2-carbonitrile includes a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound isInChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H
. Physical And Chemical Properties Analysis
5-(Thien-2-yl)thiophene-2-carbonitrile has a molecular weight of 191.3 g/mol . It has a topological polar surface area of 80.3 Ų and a complexity of 208 . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as “5-(Thien-2-yl)thiophene-2-carbonitrile”, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have been proven to be effective anti-inflammatory drugs . They are remarkably effective compounds with respect to their biological and physiological functions .
Anti-Cancer Agents
Thiophene derivatives, including “5-(Thien-2-yl)thiophene-2-carbonitrile”, are used as raw materials in the synthesis of anticancer agents . They have shown promising results in the fight against cancer .
Anti-Atherosclerotic Agents
2-Octylthiophene, a derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This suggests that “5-(Thien-2-yl)thiophene-2-carbonitrile” could potentially have similar applications .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with a wide range of potential applications .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This technology is used in a variety of applications, from televisions to mobile phones .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can help to protect metals and other materials from corrosion .
Synthetic Chemistry
“5-(Thien-2-yl)thiophene-2-carbonitrile” is used as an intermediate in synthetic chemistry . It is also used in the preparation of thiaplatinacycles and 2,2’-thienylpyrroles .
Future Directions
properties
IUPAC Name |
5-thiophen-2-ylthiophene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANARYBGZNUMARH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372344 |
Source
|
Record name | [2,2'-Bithiophene]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thien-2-yl)thiophene-2-carbonitrile | |
CAS RN |
16278-99-2 |
Source
|
Record name | [2,2'-Bithiophene]-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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